molecular formula C13H13FN2O2 B6714631 Methyl 4-fluoro-3-[(2-methylimidazol-1-yl)methyl]benzoate

Methyl 4-fluoro-3-[(2-methylimidazol-1-yl)methyl]benzoate

Cat. No.: B6714631
M. Wt: 248.25 g/mol
InChI Key: WCXRBGBFJYUXFW-UHFFFAOYSA-N
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Description

Methyl 4-fluoro-3-[(2-methylimidazol-1-yl)methyl]benzoate is a synthetic organic compound that features a benzoate ester functional group, a fluorine atom, and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-fluoro-3-[(2-methylimidazol-1-yl)methyl]benzoate typically involves the following steps:

    Starting Materials: The synthesis begins with methyl 4-fluorobenzoate and 2-methylimidazole.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF).

    Procedure: Methyl 4-fluorobenzoate is reacted with 2-methylimidazole in the presence of the base, leading to the formation of the desired product through a nucleophilic substitution reaction.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-fluoro-3-[(2-methylimidazol-1-yl)methyl]benzoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atom on the benzene ring can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the imidazole ring.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents like methanol or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed:

    Nucleophilic Substitution: Substituted benzoate derivatives.

    Oxidation: Oxidized imidazole derivatives.

    Reduction: Reduced imidazole derivatives.

    Hydrolysis: 4-fluoro-3-[(2-methylimidazol-1-yl)methyl]benzoic acid and methanol.

Scientific Research Applications

Methyl 4-fluoro-3-[(2-methylimidazol-1-yl)methyl]benzoate has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Biological Studies: It is used in studies to understand the role of imidazole-containing compounds in biological systems.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules for various applications.

Mechanism of Action

The mechanism of action of Methyl 4-fluoro-3-[(2-methylimidazol-1-yl)methyl]benzoate involves its interaction with specific molecular targets. The imidazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to enzymes or receptors. The fluorine atom can enhance the compound’s lipophilicity and metabolic stability, influencing its biological activity.

Comparison with Similar Compounds

    Methyl 4-fluorobenzoate: Lacks the imidazole ring, making it less versatile in biological applications.

    2-Methylimidazole: Does not have the benzoate ester group, limiting its use in certain synthetic applications.

    Methyl 3-fluoro-5-[(2-methylimidazol-1-yl)methyl]benzoate: A positional isomer with potentially different biological and chemical properties.

Uniqueness: Methyl 4-fluoro-3-[(2-methylimidazol-1-yl)methyl]benzoate is unique due to the combination of the fluorine atom, imidazole ring, and benzoate ester group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

methyl 4-fluoro-3-[(2-methylimidazol-1-yl)methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN2O2/c1-9-15-5-6-16(9)8-11-7-10(13(17)18-2)3-4-12(11)14/h3-7H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCXRBGBFJYUXFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CC2=C(C=CC(=C2)C(=O)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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